(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
CAS No.: 108999-93-5
VCID: VC0010197
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | "(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid" is a chemical compound with potential applications in scientific research. A closely related compound is (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid, which has the CAS number 298716-03-7 and the molecular formula C11H17NO4 . This related compound has various synonyms, including (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid and (1R,4R)-N-tert-butoxycarbonyl-4-aminocyclopent-2-ene-1-carboxylic acid . In the context of preparing a research assistant resume, it is important to highlight expertise in research skills, knowledge of methodologies, and the ability to work independently . A strong resume should showcase analytical prowess and teamwork abilities . Action verbs that could be used to describe research experience include analyzed, collaborated, conducted, documented, and managed . When describing work experience, quantifying achievements and results can demonstrate competence . Another related compound is Cyclopent-2-ene-1-carboxylic acid, also known as 2-Cyclopentene-1-carboxylic acid . It has the molecular formula C6H8O2, a molar mass of 112.13, a density of 0.9867 g/cm3 at 26 °C, a melting point between 139-141 °C, and a boiling point of 97-98 °C at 7 Torr . Its predicted pKa is 4.49±0.20 . |
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CAS No. | 108999-93-5 |
Product Name | (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid |
Molecular Formula | C11H17NO4 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
Standard InChIKey | WOUNTSATDZJBLP-JGVFFNPUSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
PubChem Compound | 7019281 |
Last Modified | Jul 17 2023 |
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